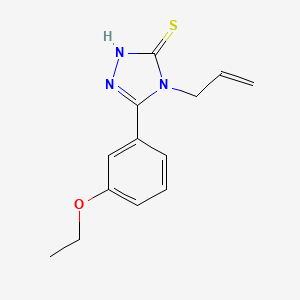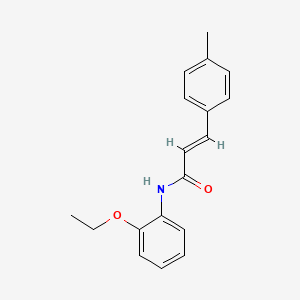
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTT and has a molecular formula of C17H16N4O2S.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to exhibit antioxidant activity.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to exhibit antioxidant activity. In addition, this compound has been studied for its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in lab experiments include its potent pharmacological activities and its ease of synthesis. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole. These include:
1. Further studies to determine the safety and efficacy of this compound as an anticancer agent.
2. Studies to investigate the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Studies to investigate the potential of this compound as an analgesic and antipyretic agent for the treatment of pain and fever.
4. Studies to investigate the potential of this compound as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases.
5. Studies to investigate the potential of this compound as a lead compound for the development of new drugs with improved pharmacological activities.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is a chemical compound that has shown significant potential for various applications in the field of medicinal chemistry. This compound exhibits potent pharmacological activities and has been extensively studied for its potential as an anticancer agent, anti-inflammatory agent, analgesic and antipyretic agent, and antioxidant agent. However, further studies are needed to determine its safety and efficacy for these applications.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole involves the reaction of 4-methoxyphenylhydrazine, methylthioacetone, and phenylacetic acid in the presence of a catalyst such as sodium ethoxide. The reaction takes place under reflux conditions and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-10-8-14(9-11-15)17-19-18(24-2)21(20-17)16(22)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSOSHKXAMPMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)

![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)



![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)